molecular formula C10H14FN B13970942 (S)-1-(3-fluorophenyl)butylamine

(S)-1-(3-fluorophenyl)butylamine

Cat. No.: B13970942
M. Wt: 167.22 g/mol
InChI Key: YVAAOXFAYOJLEF-JTQLQIEISA-N
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Description

(S)-1-(3-fluorophenyl)butylamine is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-fluorophenyl)butylamine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-fluorophenylacetonitrile.

    Reduction: The nitrile group is reduced to the corresponding amine using hydrogenation or other reducing agents like lithium aluminum hydride.

    Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-fluorophenyl)butylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(S)-1-(3-fluorophenyl)butylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

Mechanism of Action

The mechanism of action of (S)-1-(3-fluorophenyl)butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong interactions with the target site. This can lead to the modulation of biological pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(3-chlorophenyl)butylamine
  • (S)-1-(3-bromophenyl)butylamine
  • (S)-1-(3-methylphenyl)butylamine

Uniqueness

(S)-1-(3-fluorophenyl)butylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more resistant to metabolic degradation and enhances its binding affinity to biological targets compared to its chloro, bromo, and methyl analogs .

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

(1S)-1-(3-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H14FN/c1-2-4-10(12)8-5-3-6-9(11)7-8/h3,5-7,10H,2,4,12H2,1H3/t10-/m0/s1

InChI Key

YVAAOXFAYOJLEF-JTQLQIEISA-N

Isomeric SMILES

CCC[C@@H](C1=CC(=CC=C1)F)N

Canonical SMILES

CCCC(C1=CC(=CC=C1)F)N

Origin of Product

United States

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